BenchChemオンラインストアへようこそ!

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride

Physicochemical profiling Drug-likeness Membrane permeability

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride (CAS 139601-01-7) is a heteroaromatic sulfonyl chloride building block belonging to the benzothiazole class, with molecular formula C₉H₇ClN₂O₃S₂ and a molecular weight of 290.75 g/mol. The compound features a benzothiazole core substituted at the 2-position with an acetamido (–NHCOCH₃) group and at the 6-position with a reactive sulfonyl chloride (–SO₂Cl) group, giving it a dual-functional character for use in medicinal chemistry and chemical biology.

Molecular Formula C9H7ClN2O3S2
Molecular Weight 290.7 g/mol
CAS No. 139601-01-7
Cat. No. B3237850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
CAS139601-01-7
Molecular FormulaC9H7ClN2O3S2
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClN2O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H,11,12,13)
InChIKeyLVMRJRSCWBXBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride (CAS 139601-01-7): Physicochemical Profile and Procurement-Relevant Identity


2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride (CAS 139601-01-7) is a heteroaromatic sulfonyl chloride building block belonging to the benzothiazole class, with molecular formula C₉H₇ClN₂O₃S₂ and a molecular weight of 290.75 g/mol [1]. The compound features a benzothiazole core substituted at the 2-position with an acetamido (–NHCOCH₃) group and at the 6-position with a reactive sulfonyl chloride (–SO₂Cl) group, giving it a dual-functional character for use in medicinal chemistry and chemical biology . Its physical properties include a melting point of 214 °C, a predicted density of 1.652 ± 0.06 g/cm³, a predicted pKa of 9.17 ± 0.70, and a computed LogP of 3.91, all of which distinguish it from simpler benzothiazole sulfonyl chloride analogs .

Why 1,3-Benzothiazole-6-sulfonyl chloride Cannot Replace 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride in Research Applications


The 2-acetamido substituent fundamentally alters the physicochemical and electronic profile of the benzothiazole-6-sulfonyl chloride scaffold, making simple in-class interchange unreliable for research programs that depend on reproducible structure-activity relationships. Compared with the unsubstituted analog 1,3-benzothiazole-6-sulfonyl chloride (CAS 181124-40-3), the target compound exhibits a LogP increase of approximately +0.61 units (3.91 vs. 3.30) and a polar surface area increase of approximately +32.6 Ų (116.2 vs. 83.6 Ų), reflecting the additional hydrogen-bond donor/acceptor capacity of the acetamido group . This translates to a melting point elevation of roughly 95 °C (214 °C vs. 118–119 °C), indicating substantially stronger intermolecular interactions in the solid state and different thermal stability during storage and shipping . Furthermore, the acetamido group modulates the electron density of the benzothiazole ring system, which influences the electrophilicity of the sulfonyl chloride group and the subsequent reactivity with nucleophiles such as amines — a critical parameter for sulfonamide library synthesis . Consequently, substituting the unsubstituted or differently substituted analog directly into a validated synthetic route or biological assay will introduce uncontrolled variables in lipophilicity, hydrogen-bonding potential, and reaction kinetics, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride vs. Closest Analogs


Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 1,3-Benzothiazole-6-sulfonyl chloride

The 2-acetamido substitution significantly increases both lipophilicity and polar surface area relative to the unsubstituted benzothiazole-6-sulfonyl chloride core. The target compound has a computed LogP of 3.91 and a topological PSA of 116.24 Ų . By contrast, 1,3-benzothiazole-6-sulfonyl chloride (CAS 181124-40-3) has a LogP of 3.30 and a PSA of 83.6 Ų . This simultaneous increase in both LogP and PSA is atypical and reflects the unique combination of the hydrophobic acetamido methyl group and the polar amide NH and C=O functionalities, producing a differentiated pharmacokinetic profile for derived compounds.

Physicochemical profiling Drug-likeness Membrane permeability

Thermal Stability: Melting Point Elevation of ~95 °C vs. 1,3-Benzothiazole-6-sulfonyl chloride

The introduction of the 2-acetamido group dramatically elevates the melting point, reflecting enhanced intermolecular hydrogen bonding in the crystalline state. The target compound has a reported melting point of 214 °C . In contrast, the unsubstituted 1,3-benzothiazole-6-sulfonyl chloride melts at 118–119 °C (VWR) or 110–130 °C (AKSci) . This nearly two-fold increase in melting point indicates significantly stronger crystal lattice energy, which has practical implications for long-term storage stability and thermal robustness during shipping, especially under conditions where temperature control may be compromised.

Thermal stability Solid-state properties Shipping and storage

BCR-ABL1 Inhibitory Activity of 2-Acetamidobenzothiazole-Derived Compounds Demonstrates Scaffold-Enabled SAR

Derivatives built on the N-(2-acetamidobenzo[d]thiazol-6-yl) scaffold show quantifiable, tunable BCR-ABL1 inhibitory activity, validating the scaffold's utility for kinase inhibitor development. Compound 10m, bearing a 4-chlorobenzene moiety on the phenoxyacetamide side chain, inhibited Ba/F3 (BCR-ABL1) cell proliferation with an IC₅₀ of 0.63 ± 0.1 µM, representing a 3.5-fold potency improvement over the less optimized analog 10f (IC₅₀ = 2.2 ± 0.5 µM) [1]. Against K562 CML cells, compound 10m showed a GI₅₀ of 0.98 µM vs. 2.7 µM for compound 10f [1]. The reference drug imatinib showed an IC₅₀ of 0.133 ± 0.005 µM in the same Ba/F3 (BCR-ABL1) assay [1]. This data establishes a clear SAR trajectory enabled by the 2-acetamidobenzothiazole core, demonstrating that structural modifications yield predictable and quantifiable changes in potency.

Kinase inhibition BCR-ABL1 Chronic myeloid leukemia Structure-activity relationship

EGFR Kinase Selectivity of 2-Acetamidobenzothiazole Derivative vs. Clinical Reference Erlotinib

A 2-acetamidobenzothiazole-derived compound (Compound 4) demonstrated potent and selective EGFR kinase inhibition. In a single-dose screen at 100 µM across 11 kinases, Compound 4 achieved 94.45% inhibition of EGFR enzymatic activity, while inhibition of all 10 other kinases remained below 55%, indicating substantial selectivity [1]. In 10-dose IC₅₀ mode, Compound 4 showed an IC₅₀ of 0.239 µM against EGFR kinase [1]. In cellular assays against non-small cell lung cancer and colon cancer lines, Compound 4 was more potent than erlotinib, the FDA-approved EGFR inhibitor, except in the MDA-MB-468 breast cancer line [1]. The compound was also evaluated for in vivo acute toxicity, confirming tolerability for further development [1].

EGFR kinase Kinase selectivity Non-small cell lung cancer Antitumor

BRAFV600E Pharmacophore Validation: 2-Acetamidobenzothiazole-6-carboxamide Scaffold as Selective Kinase Platform

The 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold derived from this building block class was independently validated through virtual screening as a pharmacophore displaying selectivity against mutated BRAFV600E kinase, a major oncology target [1]. Eleven derivatives were synthesized and evaluated as antiproliferative agents across multiple colorectal cancer and melanoma cell lines. One analog, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22), provided promising results across all assays applied and was highlighted for further drug development [1]. The carboxamide at position 6 is accessible via hydrolysis and coupling from the corresponding sulfonyl chloride or carboxylic acid precursor, establishing the sulfonyl chloride as a gateway building block to this validated pharmacophore space.

BRAFV600E Melanoma Colorectal cancer Pharmacophore validation

High-Impact Application Scenarios for 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: BCR-ABL1 and EGFR Programs

Medicinal chemistry teams pursuing BCR-ABL1 or EGFR kinase inhibitors can use this building block as a sulfonamide-forming electrophile to generate focused libraries. The BCR-ABL1 program data shows that structural modifications on the 2-acetamidobenzothiazole scaffold produce quantifiable potency improvements (from IC₅₀ 2.2 µM to 0.63 µM, a 3.5-fold gain) [1]. For EGFR programs, the scaffold has delivered compounds with sub-micromolar IC₅₀ (0.239 µM) and a >40-percentage-point selectivity window over off-target kinases at 100 µM . Researchers should prioritize this building block when the synthetic route requires both a reactive sulfonyl chloride handle and a pre-installed acetamido pharmacophore element that has been literature-validated for kinase selectivity.

Sulfonamide Library Synthesis for Carbonic Anhydrase Inhibitor Discovery

The sulfonyl chloride group reacts readily with primary and secondary amines to generate sulfonamide libraries, a cornerstone of carbonic anhydrase (CA) inhibitor discovery. Benzothiazole-6-sulfonamides incorporating the 2-acetamido motif have been designed and evaluated as inhibitors of CA isoforms I, II, IX, and XII, with some compounds exhibiting Ki values in the sub-micromolar range, more potent than the standard drug acetazolamide [1]. The differentiated LogP (3.91) and PSA (116.24 Ų) of the parent sulfonyl chloride predict that derived sulfonamides will occupy a distinct region of physicochemical space compared to those from the unsubstituted benzothiazole-6-sulfonyl chloride (LogP 3.30, PSA 83.6 Ų), potentially offering superior isoform selectivity or pharmacokinetic properties .

BRAFV600E Precision Oncology: Pharmacophore-Guided Building Block Procurement

Research groups targeting the BRAFV600E oncogenic kinase for melanoma or colorectal cancer can procure this compound as a strategic intermediate. The 2-acetamidobenzothiazole-6-carboxamide scaffold has been validated through independent virtual screening as a BRAFV600E-selective pharmacophore, and derivative Compound 22 demonstrated promising antiproliferative activity across multiple BRAF-mutant cell lines [1]. While the sulfonyl chloride itself is not the final bioactive molecule, it serves as the key electrophilic precursor for introducing the benzothiazole-6-sulfonamide moiety into larger inhibitor architectures. The high melting point (214 °C) and inert-gas storage requirement ensure chemical integrity during the multi-step synthetic sequences typical of kinase inhibitor programs .

Chemical Biology Probe Development Requiring Defined Physicochemical Handles

For chemical biology groups developing tagged probes or affinity reagents, the dual functionality of this compound — a reactive sulfonyl chloride for bioconjugation and a stable acetamido group for molecular recognition — provides a unique advantage. The acetamido NH (pKa ~9.17) and C=O groups offer additional hydrogen-bonding capacity that is absent in the unsubstituted analog, potentially enhancing target engagement specificity [1]. The experimental PSA of 116.24 Ų places derived probes in a favorable range for cell permeability while maintaining sufficient polarity for aqueous solubility, a balance that is difficult to achieve with the less polar unsubstituted benzothiazole-6-sulfonyl chloride scaffold .

Quote Request

Request a Quote for 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.